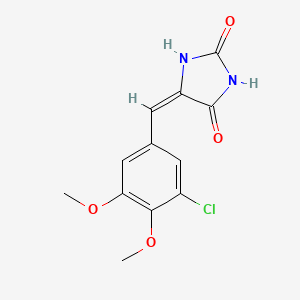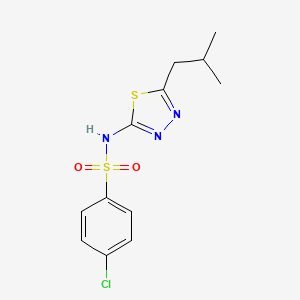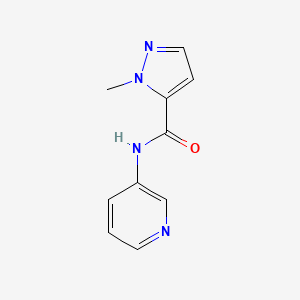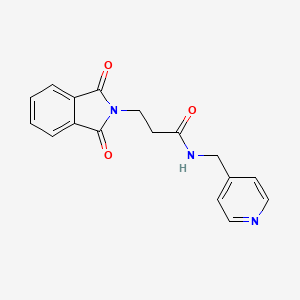![molecular formula C17H23N7O2 B5516665 N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The compound's synthesis involves a nucleophilic substitution reaction to create a series of derivatives with varying sulfonyl chlorides. These derivatives exhibit antiproliferative effects against human cancer cell lines, indicating potential as anticancer agents (L. Mallesha et al., 2012). Another synthesis method involves the creation of antimicrobial agents, highlighting the compound's broad utility in pharmaceutical development (B. Krishnamurthy et al., 2011).
Molecular Structure Analysis Research on N-substituted derivatives emphasizes the importance of molecular conformation, which is influenced by intramolecular interactions such as C-H...pi(arene) hydrogen bonds. These structural features significantly affect the compound's reactivity and interaction with biological targets (Jorge Trilleras et al., 2008).
Chemical Reactions and Properties A novel carbonylation reaction at a C-H bond in the piperazine ring demonstrates the compound's reactivity and potential for modification. The reaction is regioselective and influenced by the electronic nature of substituents, showcasing the compound's versatility in synthetic chemistry (Y. Ishii et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
Research has focused on the synthesis of derivatives related to N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine and their evaluation against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized a series of derivatives and evaluated their antiproliferative effects using the MTT assay method against four human cancer cell lines, identifying compounds with significant activity, highlighting the compound's potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anti-inflammatory Agents
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives aiming to explore their anti-inflammatory and analgesic activities. This research identified compounds with high inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory properties, which suggests potential for therapeutic application in controlling inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cholinesterase Inhibitors
Anikienko et al. (2004) explored the synthesis of 6-methyluracil and alloxazine derivatives, including piperazine groups, for anticholinesterase activity. Compounds with specific structural features demonstrated high anticholinesterase activity, revealing the compound's potential use in treating conditions associated with cholinesterase activity, such as Alzheimer's disease (Anikienko, Bychikhin, Kurochkin, Reznik, Akamsin, & Galyametdinova, 2004).
Photophysical Properties and Charge Transfer
Cuquerella, Miranda, and Bosca (2006) investigated the photophysical properties of norfloxacin and its derivatives, including the role of the piperazinyl group in the behavior of the quinoline ring. This study provides insights into the electronic structure and behavior of similar compounds, offering a foundation for designing fluorescent markers or probes in biological systems (Cuquerella, Miranda, & Bosca, 2006).
Antihypertensive Agents
Bayomi, Abdelal, El-Ashry, and Ghoneim (1999) synthesized a series of triazolopyrimidines with piperazine moieties, testing them for antihypertensive activity. This research identified compounds with promising antihypertensive effects, indicating the potential for developing new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-3-18-14-11-15(22-13(2)21-14)23-7-9-24(10-8-23)16(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJYOKEXBRKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)


![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)


![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)